molecular formula C12H14O B8525189 1-Phenylhex-1-en-3-one

1-Phenylhex-1-en-3-one

Cat. No.: B8525189
M. Wt: 174.24 g/mol
InChI Key: AEKQOHMTVGQNDM-UHFFFAOYSA-N
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Description

1-Phenylhex-1-en-3-one (C₁₁H₁₂O) is an α,β-unsaturated ketone characterized by a conjugated enone system (C=C–C=O) and a phenyl substituent at the C1 position. This structure confers reactivity toward nucleophilic additions, hydrogenation, and cycloaddition reactions. It serves as a key intermediate in organic synthesis, particularly in the preparation of saturated ketones like 1-phenylhexan-3-one via selective hydrogenation using NaBH₄/Pd/C under acidic conditions . The compound’s synthetic utility is highlighted by its high-yield (87%) conversion to 1-phenylhexan-3-one, a precursor for bioactive molecules such as acaricides .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Phenylhex-1-en-3-one, and how can purity be optimized?

  • Methodological Answer : The Claisen-Schmidt condensation between acetophenone and pentanal is a common route. Key parameters include using a base catalyst (e.g., NaOH) in ethanol under reflux. Purity optimization involves recrystallization (e.g., using hexane/ethyl acetate) and characterization via GC-MS to confirm the absence of side products like aldol adducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies the α,β-unsaturated ketone system (δ ~6.5–7.5 ppm for vinyl protons, δ ~200 ppm for carbonyl carbon).
  • IR Spectroscopy : Confirms C=O stretching (~1680–1720 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z ~174) and fragmentation patterns validate structural integrity .

Q. How does solvent polarity affect the stability of this compound during storage?

  • Methodological Answer : Non-polar solvents (e.g., hexane) minimize keto-enol tautomerism and oxidation. Stability studies should include periodic UV-Vis analysis (λmax ~240–260 nm) to monitor degradation. Store under inert gas (N₂/Ar) at –20°C to extend shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) reveal electron-deficient dienophile behavior, favoring endo transition states. Experimental validation via kinetic assays (e.g., varying diene electronics) and HPLC analysis of stereoisomer ratios can resolve competing pathways .

Q. How can contradictory data on the compound’s catalytic hydrogenation efficiency be resolved?

  • Methodological Answer :

  • Error Source Analysis : Compare catalyst loading (e.g., Pd/C vs. Raney Ni), solvent (polar aprotic vs. protic), and H₂ pressure.
  • Replication : Standardize reaction conditions (e.g., 1 atm H₂, 25°C) and use in situ FTIR to monitor conversion rates.
  • Statistical Validation : Apply ANOVA to datasets from independent labs to identify systematic biases .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use Evans oxazolidinones to induce asymmetry during alkylation steps.
  • Organocatalysis : Proline-derived catalysts for asymmetric Michael additions.
  • Analytical Validation : Chiral HPLC or polarimetry to determine enantiomeric excess (ee) ≥95% .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Generate using molecular modeling software (e.g., Gaussian) to predict accessibility of reactive sites.
  • Hammett Studies : Correlate substituent effects (σ values) on aryl rings with reaction rates (e.g., Suzuki-Miyaura couplings).
  • In Situ Monitoring : Utilize ReactIR to track intermediate formation under varying conditions .

Q. Data Contradiction and Reproducibility

Q. Why do reported melting points for this compound vary across literature?

  • Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Standardize recrystallization protocols and use DSC (Differential Scanning Calorimetry) to verify polymorph identity. Cross-reference with X-ray crystallography data .

Q. How can researchers ensure reproducibility in kinetic studies of this compound?

  • Methodological Answer :

  • Precision Controls : Calibrate equipment (e.g., spectrophotometers) before each experiment.
  • Blind Trials : Replicate studies across labs with shared reagents.
  • Open Data : Publish raw datasets (time vs. concentration) and statistical scripts (e.g., R/Python) for transparency .

Q. Methodological Frameworks

Q. What experimental design frameworks (e.g., PICO, FINER) are suitable for studies involving this compound?

  • Methodological Answer :
  • PICO : Define Population (reaction systems), Intervention (catalyst/solvent), Comparison (control reactions), Outcome (yield/selectivity).
  • FINER : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (unexplored derivatives), Ethical (waste management), Relevant (drug synthesis applications) .

Comparison with Similar Compounds

The following table compares 1-phenylhex-1-en-3-one with structurally related compounds, emphasizing differences in structure, reactivity, and applications:

Compound Structure Key Features Reactivity/Applications
This compound C₁₁H₁₂O; α,β-unsaturated ketone Conjugated enone system; phenyl group at C1. Selective hydrogenation to 1-phenylhexan-3-one (87% yield); used in acaricide synthesis .
4-Phenylcyclohex-3-en-1-one Cyclic enone with phenyl substituent Six-membered ring introduces strain; reduced conformational flexibility. Enhanced electrophilicity due to ring strain; potential for Diels-Alder reactions .
1-Phenylhex-1-en-4-yn-3-one C₁₂H₁₀O; enone with alkyne at C4 (63124-73-2) Triple bond increases electron deficiency; planar sp-hybridized carbon. Reactivity in alkyne-specific reactions (e.g., Sonogashira coupling); limited stability .
6-Methyl-5-phenylhept-5-en-2-one Branched enone with methyl and phenyl groups Steric hindrance from branching; altered electronic environment. Reduced reactivity in nucleophilic additions; potential for steric-controlled catalysis .
6-Hydroxy-3-(N-methylamino)-1-phenylhex-2-en-1-one C₁₃H₁₇NO₂; hydroxyl and methylamino substituents Polar functional groups enhance solubility; hydrogen-bonding capability. Bioactive properties (e.g., antimicrobial activity); complex reaction pathways .

Key Observations:

Electronic Effects: The phenyl group in this compound stabilizes the enone system via resonance, enhancing electrophilicity at the β-carbon. Cyclic analogs like 4-phenylcyclohex-3-en-1-one exhibit amplified electrophilicity due to ring strain . Introducing electron-withdrawing groups (e.g., alkyne in 1-phenylhex-1-en-4-yn-3-one) further polarizes the enone, favoring conjugate additions .

Steric Effects :

  • Branched derivatives (e.g., 6-methyl-5-phenylhept-5-en-2-one) show reduced reactivity in nucleophilic additions due to steric hindrance, whereas linear analogs like this compound allow easier substrate access .

Functional Group Influence: Hydroxy and amino substituents (e.g., 6-hydroxy-3-(N-methylamino)-1-phenylhex-2-en-1-one) increase polarity and bioavailability, making them candidates for pharmaceutical applications .

Synthetic Utility :

  • This compound’s high-yield hydrogenation contrasts with the instability of 1-phenylhex-1-en-4-yn-3-one, which requires specialized handling due to its alkyne moiety .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-phenylhex-1-en-3-one

InChI

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3

InChI Key

AEKQOHMTVGQNDM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of benzaldehyde (30.00 g, 0.283 mole) and 2-pentanone (67.33 g, 0.782 mole) was added 10% aqueous sodium hydroxide (40.00 g, 0.10 mole) and the mixture was heated and stirred at 55-65° C. for 10 hr. The reaction mixture was cooled to room temperature and the aqueous layer was once separated. 5% Brine (20 g) was added and after stirring, the aqueous layer was separated. This step was repeated twice. The low boiling point content such as 2-pentanone, benzaldehyde and the like in the obtained organic layer were distilled away under reduced pressure to give the title compound as a pale-yellow green oil (138-150° C./1.33 kPa). (39.25 g, yield 79.7%)
Quantity
30 g
Type
reactant
Reaction Step One
Name
2-pentanone
Quantity
67.33 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Yield
79.7%

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